molecular formula C11H11ClN2 B2688414 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile CAS No. 1260837-35-1

3-Chloro-4-(pyrrolidin-1-yl)benzonitrile

Cat. No.: B2688414
CAS No.: 1260837-35-1
M. Wt: 206.67
InChI Key: PABPTESCVBEBHG-UHFFFAOYSA-N
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Description

3-Chloro-4-(pyrrolidin-1-yl)benzonitrile is an organic compound with the molecular formula C11H11ClN2 It is characterized by the presence of a chloro group, a pyrrolidine ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile typically involves the reaction of 3-chloro-4-nitrobenzonitrile with pyrrolidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amine, which then reacts with pyrrolidine to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(pyrrolidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound .

Scientific Research Applications

3-Chloro-4-(pyrrolidin-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The chloro and nitrile groups may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(pyrrolidin-1-yl)benzonitrile is unique due to the combination of its chloro, pyrrolidine, and benzonitrile groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds .

Properties

IUPAC Name

3-chloro-4-pyrrolidin-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-10-7-9(8-13)3-4-11(10)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABPTESCVBEBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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